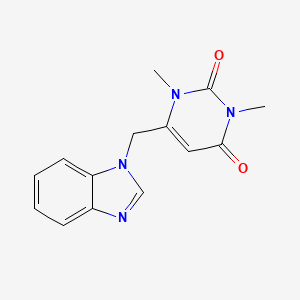
6-(Benzimidazol-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzimidazol-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BDMP and is a member of the pyrimidine family of compounds. BDMP has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
The mechanism of action of BDMP is not fully understood. However, studies have shown that BDMP can inhibit the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis. This inhibition leads to a decrease in the production of DNA, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
BDMP has been shown to have various biochemical and physiological effects. Studies have shown that BDMP can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of thymidylate synthase. BDMP has also been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BDMP in lab experiments is its high purity and stability. BDMP can be synthesized with high yields and can be stored for long periods without degradation. However, one limitation of using BDMP in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on BDMP. One direction is to further investigate its potential as an antitumor agent. Studies could focus on optimizing the synthesis of BDMP and testing its efficacy in animal models of cancer. Another direction is to investigate the potential of BDMP as an anti-inflammatory agent. Studies could focus on its mechanism of action and its efficacy in animal models of inflammation. Additionally, studies could investigate the potential of BDMP as a therapeutic agent for other diseases, such as viral infections or autoimmune disorders.
Métodos De Síntesis
BDMP can be synthesized using various methods, including the reaction of 6-chloro-1,3-dimethyluracil with benzimidazole in the presence of a base. Another method involves the reaction of 6-chloro-1,3-dimethyluracil with benzimidazole-1-carboxylic acid in the presence of a coupling agent. These methods have been optimized to produce high yields of BDMP with high purity.
Aplicaciones Científicas De Investigación
BDMP has been extensively studied for its potential therapeutic applications. One of the most promising applications of BDMP is its use as an antitumor agent. Studies have shown that BDMP can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BDMP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
6-(benzimidazol-1-ylmethyl)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-16-10(7-13(19)17(2)14(16)20)8-18-9-15-11-5-3-4-6-12(11)18/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSDYZZVDCJQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

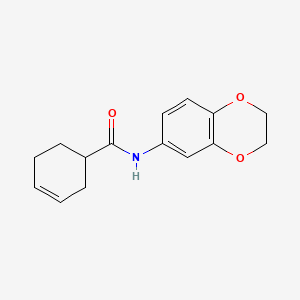
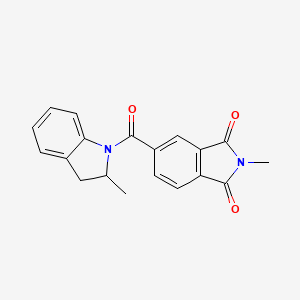
![1-(1H-indol-3-yl)-2-[[5-(2-methoxyethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7505379.png)
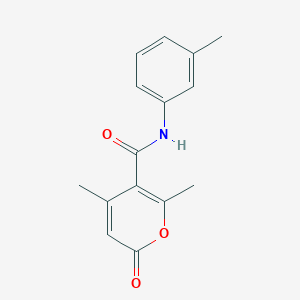
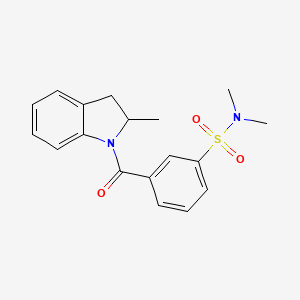
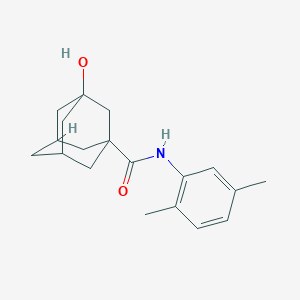
![1-benzothiophen-3-yl-[(2S)-2-methylmorpholin-4-yl]methanone](/img/structure/B7505412.png)
![1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505421.png)
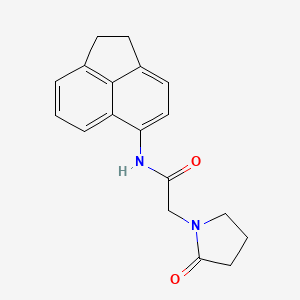
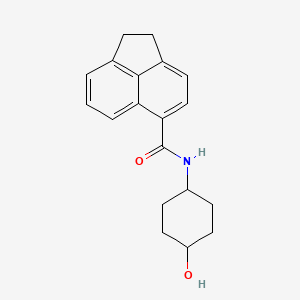
![N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7505453.png)
![1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505460.png)
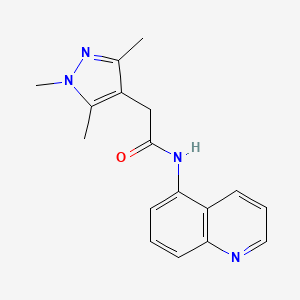
![N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B7505475.png)